

# Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 6-Bromoquinoline

Cat. No.: B019933

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For immediate release: A comprehensive technical guide detailing the solubility characteristics of **6-bromoquinoline** in common organic solvents, designed for researchers, scientists, and professionals in drug development. This document provides a summary of available solubility data, detailed experimental protocols for quantitative analysis, and a logical workflow for solubility assessment.

## Introduction

**6-Bromoquinoline** is a heterocyclic aromatic compound with applications as a fine chemical and pharmaceutical intermediate, notably used as a coupling reagent in organic synthesis.<sup>[1][2][3]</sup> Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in synthesis, purification, and formulation development. This guide summarizes the known solubility of **6-bromoquinoline** and provides standardized methodologies for its quantitative determination.

## Physicochemical Properties of 6-Bromoquinoline

A summary of the key physicochemical properties of **6-bromoquinoline** is presented in Table 1.

Table 1: Physicochemical Properties of **6-Bromoquinoline**

Property	Value	Reference(s)
CAS Number	5332-25-2	[4][5]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrN	[1][4][5]
Molecular Weight	208.05 g/mol	[4]
Melting Point	19 °C	[1][6]
Boiling Point	116 °C / 6 mmHg	[1][6]
Density	1.538 g/mL at 25 °C	[1]
Refractive Index	n <sub>20/D</sub> 1.663	[1]
Flash Point	>110 °C (>230 °F)	[2]

## Solubility of 6-Bromoquinoline

Currently, publicly available quantitative solubility data for **6-bromoquinoline** in common organic solvents is limited. However, qualitative assessments consistently report its solubility in a range of polar aprotic and other organic solvents.

Table 2: Qualitative Solubility of **6-Bromoquinoline** in Common Organic Solvents

Solvent	Solubility	Reference(s)
Acetone	Soluble	[1][2][6]
Acetonitrile	Soluble	[1][2][6]
Dichloromethane	Soluble	[1][2][6]
Ethyl Acetate	Soluble	[1][2][6]
Tetrahydrofuran (THF)	Soluble	[1][2][6]

Based on the structure of **6-bromoquinoline**, a substituted aromatic heterocycle, its solubility in polar aprotic solvents is expected. The quinoline core provides some polarity, while the bromo substituent and the aromatic system contribute to its solubility in organic media. Its

solubility in polar protic solvents like alcohols and its potential insolubility in nonpolar solvents such as hexane can be inferred but require experimental verification.

## Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the equilibrium solubility of **6-bromoquinoline**.

### Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of **6-bromoquinoline** in a specific solvent at a controlled temperature.

Materials:

- **6-Bromoquinoline**
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
- Scintillation vials or sealed flasks
- Thermostatically controlled orbital shaker or water bath
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of **6-bromoquinoline** to a pre-weighed vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
- **Equilibration:** Seal the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle. For more effective separation, centrifuge the samples at a high speed.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent and analyze the concentration of **6-bromoquinoline** using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** The solubility is calculated from the measured concentration and expressed in units such as g/100 mL, mg/mL, or mol/L.

## Qualitative Solubility Assessment

A preliminary qualitative assessment can be useful for rapidly screening the solubility of **6-bromoquinoline** in a variety of solvents.

**Objective:** To quickly assess the approximate solubility of **6-bromoquinoline** in a range of solvents.

**Materials:**

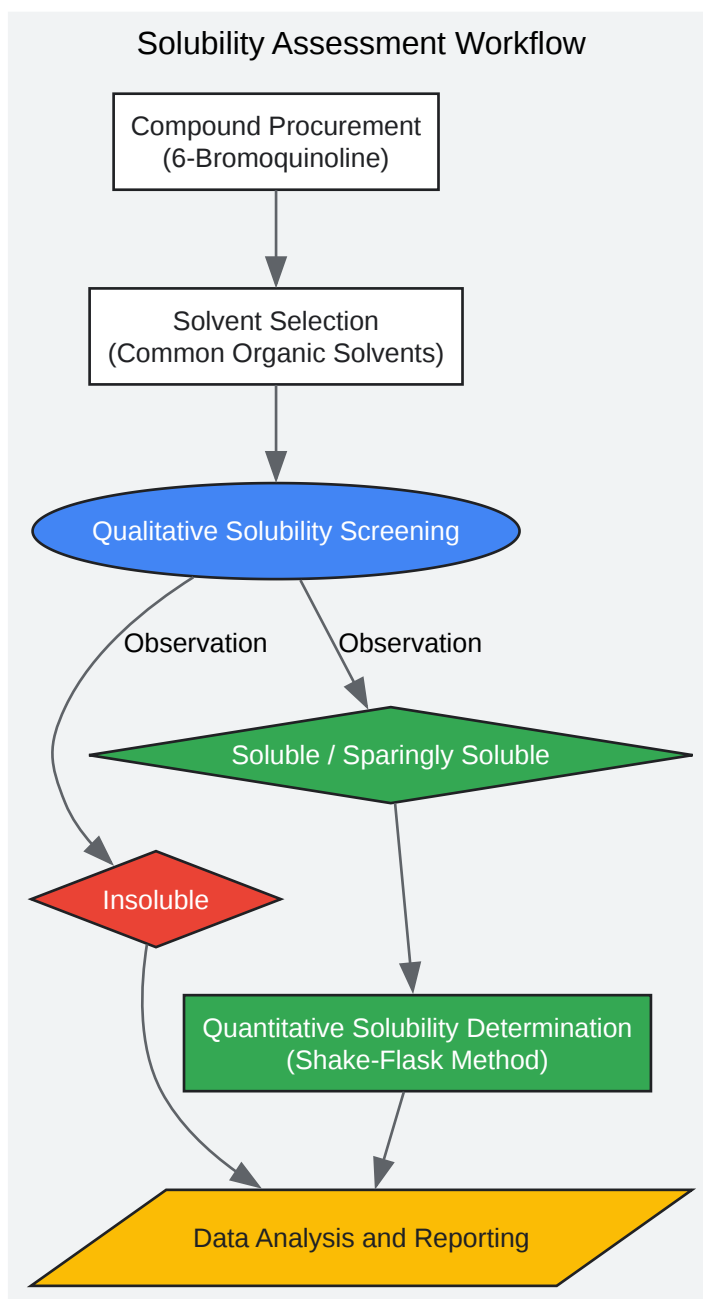
- **6-Bromoquinoline**
- A selection of organic solvents
- Small test tubes or vials
- Vortex mixer

Procedure:

- Add approximately 1-2 mg of **6-bromoquinoline** to a small test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for the presence of undissolved solid.
- Record the observation as "freely soluble," "sparingly soluble," or "insoluble."

## Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility profile.



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Caption: Workflow for Solubility Assessment.

This workflow outlines the systematic process from compound and solvent selection through qualitative screening to quantitative determination and final data analysis.

## Conclusion

While specific quantitative solubility data for **6-bromoquinoline** is not readily available in the literature, its qualitative solubility in several common organic solvents is established. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. A systematic approach, as outlined in the workflow diagram, will ensure the generation of high-quality, reproducible solubility profiles essential for the successful application of **6-bromoquinoline** in research and development.

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